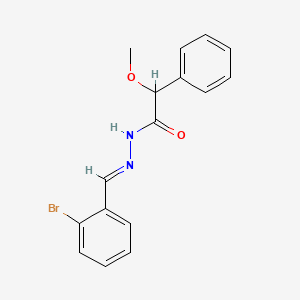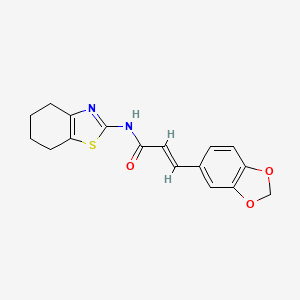
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and improve cell viability in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide in lab experiments is its potential therapeutic applications in various inflammatory and oxidative stress-related diseases. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its safety and efficacy in preclinical and clinical trials. Additionally, the development of novel derivatives of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide with improved pharmacological properties is also an area of interest.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide involves a multi-step process. The first step is the preparation of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine, which is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with acryloyl chloride to yield the desired compound.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(19-17-18-12-3-1-2-4-15(12)23-17)8-6-11-5-7-13-14(9-11)22-10-21-13/h5-9H,1-4,10H2,(H,18,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIQWDNUOQDEX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
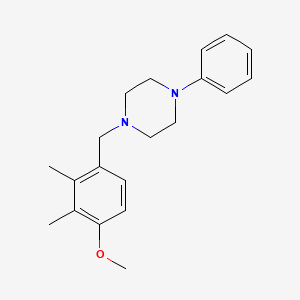

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
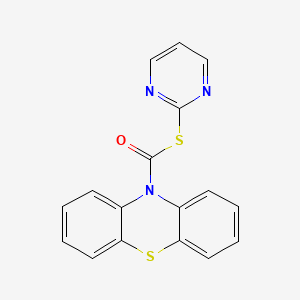
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
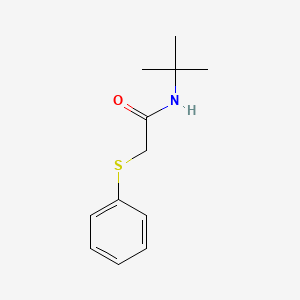


![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
